1-Methyl-3-pyrrolidin-3-ylpyrazole
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Overview
Description
1-Methyl-3-pyrrolidin-3-ylpyrazole is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen atoms in the pyrazole ring and the pyrrolidine ring contributes to its reactivity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-3-pyrrolidin-3-ylpyrazole are currently unknown. This compound is a derivative of pyrrolidinone , a five-membered nitrogen heterocycle which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrrolidinones are known to induce prominent pharmaceutical effects , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Pyrrolidine compounds are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring . These properties may influence the bioavailability of this compound, but specific studies are needed to confirm this.
Result of Action
Given that pyrrolidinones are known to induce various pharmaceutical effects , it is plausible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-pyrrolidin-3-ylpyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of a substituted hydrazine with a 1,3-diketone, followed by cyclization to form the pyrazole ring. The pyrrolidine ring can be introduced through subsequent reactions involving suitable reagents and conditions, such as reductive amination or cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and green chemistry principles can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-pyrrolidin-3-ylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms in the pyrazole ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-Methyl-3-pyrrolidin-3-ylpyrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: Similar in structure but lacks the pyrrolidine ring.
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazole: A closely related compound with slight structural variations.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole and pyrimidine ring system
Uniqueness: 1-Methyl-3-pyrrolidin-3-ylpyrazole is unique due to the combination of the pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
1-methyl-3-pyrrolidin-3-ylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-5-3-8(10-11)7-2-4-9-6-7/h3,5,7,9H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVMGZORIHRUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368111-62-9 |
Source
|
Record name | 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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